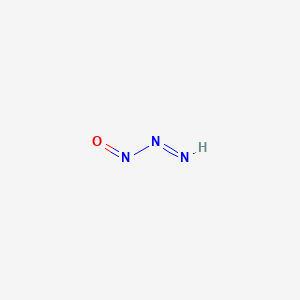
3-Oxotriaz-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Oxotriaz-1-ene is a nitrogen-containing heterocyclic compound with the molecular formula HN₃O. It is part of the triazene family, which is characterized by the presence of a diazoamino group (–N=NN–). This compound has garnered interest due to its unique structural, biological, and chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxotriaz-1-ene typically involves the reaction of hydrazine derivatives with nitroso compounds. One common method is the reaction of hydrazine hydrate with nitrosyl chloride under controlled conditions . The reaction is carried out in an inert atmosphere to prevent oxidation and is typically performed at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method ensures high yield and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 3-Oxotriaz-1-ene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form triazene oxides.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the diazoamino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products: The major products formed from these reactions include triazene oxides, amines, and substituted triazenes, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3-Oxotriaz-1-ene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Oxotriaz-1-ene involves its interaction with molecular targets such as enzymes and receptors. It can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. The compound’s ability to undergo redox reactions also plays a role in its biological effects, influencing cellular pathways and signaling mechanisms .
Comparación Con Compuestos Similares
1,2,3-Triazene: Shares the triazene core structure but differs in the position of substituents.
1,3,5-Triazine: Another nitrogen-containing heterocycle with different chemical properties.
Tetrazene: Contains an additional nitrogen atom, leading to distinct reactivity.
Uniqueness: 3-Oxotriaz-1-ene is unique due to its specific arrangement of nitrogen atoms and the presence of an oxo group. This structure imparts distinct chemical reactivity and biological activity compared to other triazene derivatives .
Propiedades
Número CAS |
90251-10-8 |
|---|---|
Fórmula molecular |
HN3O |
Peso molecular |
59.028 g/mol |
Nombre IUPAC |
N-iminonitrous amide |
InChI |
InChI=1S/HN3O/c1-2-3-4/h1H |
Clave InChI |
DLEPSVFTDBBTRX-UHFFFAOYSA-N |
SMILES canónico |
N=NN=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


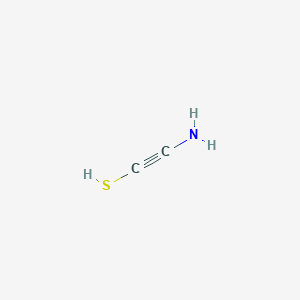




![2-[(E)-{4-[Ethyl(2-phenoxyethyl)amino]phenyl}diazenyl]-5-nitrothiophene-3-carbonitrile](/img/structure/B14368142.png)
![Octahydro-1H-5,9-methanopyrrolo[1,2-a]azepine](/img/structure/B14368144.png)
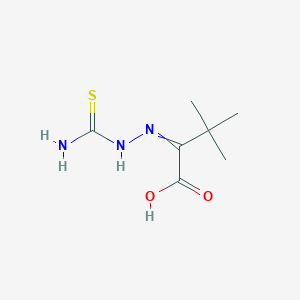
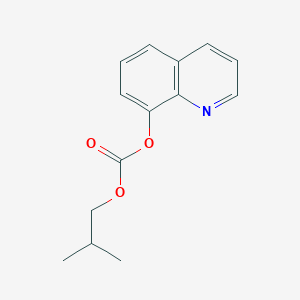
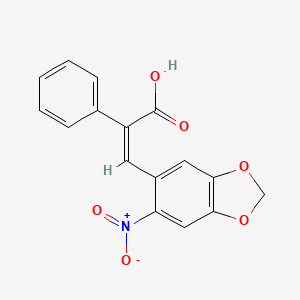


![N-[(E)-(Dimethylamino)methylidene]methanethioamide](/img/structure/B14368174.png)

